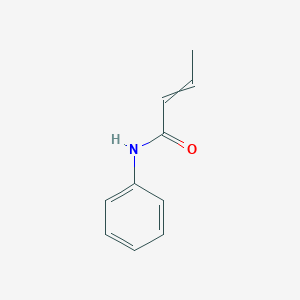

N-phenylbut-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenylbut-2-enamide can be synthesized through several methods. One common synthetic route involves the reaction of crotonic acid with aniline in the presence of a dehydrating agent such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-phenylbut-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated amides.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce saturated amides. Substitution reactions result in various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-phenylbut-2-enamide derivatives as anticancer agents. Research shows that compounds with structural similarities exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized through reactions like the Biginelli reaction have been tested against gastric (AGS) and breast cancer (MCF-7) cell lines. The results indicated that certain derivatives demonstrated promising cytotoxicity, suggesting that modifications to the this compound structure could enhance its anticancer properties .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2b | AGS | 41.10 |

| 2b | MCF-7 | 75.69 |

| 2a | AGS | 453.14 |

| 2a | MCF-7 | 761.90 |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial potential. Computational studies predict that the compound may exhibit significant antimicrobial activity due to its structural features, which facilitate interaction with microbial targets. This suggests a pathway for developing new antimicrobial agents based on this compound.

Opioid Analogs

The compound is structurally related to opioid analogs such as crotonyl fentanyl, which are being studied for their analgesic properties. These analogs have shown effectiveness in binding to opioid receptors, indicating that this compound derivatives could be explored for pain management therapies while assessing their safety profiles .

Synthetic Routes

Various synthetic methods have been developed to produce this compound and its derivatives, allowing for modifications that enhance yield and purity critical for pharmaceutical applications. These methods include:

- Biginelli Reaction : A multi-component reaction that has been utilized to synthesize derivatives with enhanced biological activity.

- Grignard Reactions : Employed to introduce functional groups that may improve pharmacological profiles.

Biological Interaction Studies

Studies focusing on the interaction of this compound with biological targets utilize techniques such as:

- Structure-Activity Relationship (SAR) Analysis : This computational method helps predict the biological activity based on structural modifications.

- In Vitro Testing : Assessing the cytotoxicity of synthesized compounds against various cancer cell lines provides insights into their therapeutic potential.

Case Study 1: Anticancer Activity Evaluation

A study evaluated several N-heteroaryl enamino amides derived from this compound against AGS and MCF-7 cell lines. The findings indicated that certain derivatives exhibited superior cytotoxicity compared to standard chemotherapy agents like cisplatin, highlighting their potential as effective anticancer drugs .

Case Study 2: Opioid Analogs Assessment

Research conducted on fentanyl analogs, including crotonyl fentanyl (related to this compound), demonstrated significant analgesic effects in animal models. These studies provide a framework for understanding how structural variations can influence pharmacological efficacy and safety .

Mechanism of Action

The mechanism of action of N-phenylbut-2-enamide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological processes, including enzyme activity and gene expression.

Comparison with Similar Compounds

Similar Compounds

N-Phenylacrylamide: Similar structure but with a different position of the double bond.

N-Phenylmaleimide: Contains a maleimide group instead of a butenamide group.

N-Phenylsuccinimide: Lacks the double bond present in N-phenylbut-2-enamide.

Uniqueness

This compound is unique due to its specific double bond configuration (E-isomer) and the presence of both a phenyl group and an amide group

Biological Activity

N-Phenylbut-2-enamide, also known as 3-Anilino-N-phenylbut-2-enamide, is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11NO and features a conjugated system with a but-2-enamide backbone substituted with a phenyl group. This structural arrangement allows for significant electron delocalization, influencing its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its ability to act as a covalent warhead in drug design. Its structure enables it to interact with nucleophilic sites in proteins, particularly serine and cysteine residues. This interaction can modify these amino acids, potentially leading to inhibition of specific enzymes or receptors .

Key Mechanisms:

- Enzyme Inhibition : this compound can inhibit enzyme activity by binding to active sites, thus preventing substrate access and catalytic action.

- Protein Modification : The compound's reactivity with nucleophiles allows it to alter protein functions, which can be leveraged for therapeutic purposes.

Biological Activities

This compound has been studied for various biological activities, including:

-

Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties against enterovirus 71 (EV71). For instance, certain derivatives demonstrated low micromolar IC50 values, indicating significant antiviral potency. The structure-activity relationship (SAR) studies suggest that modifications on the benzene rings enhance activity against EV71 .

Compound IC50 (μM) Selectivity Index 1e 5.7 ± 0.8 51–110 1c ~15 10–36 5e ~15 15–37 -

Cytotoxicity : this compound and its derivatives have been evaluated for cytotoxic effects against various cancer cell lines like AGS (gastric) and MCF-7 (breast). While some derivatives showed promising cytotoxicity, none surpassed the efficacy of established chemotherapeutics like cisplatin .

Compound Cell Line IC50 (μM) 2b AGS 41.10 2b MCF-7 75.69

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

- Antiviral Research : A study synthesized various N-phenylbenzamide derivatives, including those related to this compound, and assessed their antiviral activity against multiple strains of EV71. The findings highlighted the importance of structural modifications in enhancing antiviral potency .

- Cytotoxicity Assessment : Research involving N-heteroaryl enamino amides demonstrated that while some compounds displayed cytotoxic effects against cancer cell lines, the overall activity was lower than that of traditional chemotherapeutics. This suggests the need for further optimization of these compounds for improved efficacy .

- Reactivity Studies : Investigations into the reactivity of this compound with amino acids revealed its potential as a tool for studying enzyme inhibition mechanisms in medicinal chemistry.

Properties

CAS No. |

17645-30-6 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

(E)-N-phenylbut-2-enamide |

InChI |

InChI=1S/C10H11NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h2-8H,1H3,(H,11,12)/b6-2+ |

InChI Key |

BZSYYMAHNJHZCB-QHHAFSJGSA-N |

SMILES |

CC=CC(=O)NC1=CC=CC=C1 |

Isomeric SMILES |

C/C=C/C(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CC=CC(=O)NC1=CC=CC=C1 |

Synonyms |

2-ButenaMide, N-phenyl-, (2E)- |

Origin of Product |

United States |

Q1: Why is the Z stereochemistry of butenanilide derivatives crucial for high enantioselectivity in asymmetric Heck reactions?

A1: The Z stereochemistry of the butenanilide starting material is crucial for achieving high enantioselectivity during the asymmetric Heck cyclization. [, ] This is likely due to steric interactions in the transition state of the reaction. The specific orientation of the Z-olefin in proximity to the chiral catalyst (e.g., Pd-BINAP) allows for preferential formation of one enantiomer over the other.

Q2: What is the significance of using butenanilide derivatives in the synthesis of physostigmine?

A2: Butenanilide derivatives provide a versatile handle for constructing the tricyclic core of physostigmine and its analogs. [, ] The key step involves an intramolecular asymmetric Heck reaction, which forms a quaternary carbon center with high enantiomeric excess. This strategy allows access to either enantiomer of physostigmine by selecting the appropriate chiral ligand for the palladium catalyst.

Q3: Can the butenanilide strategy be extended to synthesize other complex molecules besides physostigmine?

A3: Yes, the asymmetric Heck cyclization of Z-butenanilides offers a general approach to synthesize various 3-alkyl-3-aryloxindoles, important structural motifs found in many bioactive compounds. [] Researchers have successfully incorporated a diverse range of aryl and heteroaryl substituents onto the oxindole core, highlighting the method's versatility.

Q4: Are there any limitations to the types of substituents compatible with this asymmetric Heck cyclization?

A4: While generally broadly applicable, certain substituents can impact the efficiency and enantioselectivity of the Heck cyclization. [] For instance, aryl substituents bearing ortho-nitro or basic amine groups are not well-tolerated, likely due to their potential to coordinate with the palladium catalyst and interfere with the reaction. Extremely bulky substituents may also hinder the cyclization process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.